2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide
Description
The compound 2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide is a pyrimidinone derivative featuring a sulfonamide-linked butylbenzene group and an acetamide moiety substituted with a 3-fluoro-4-methylphenyl ring. The dihydropyrimidinone core provides a rigid scaffold, while the sulfanyl bridge and substituents modulate electronic and steric properties .
Properties
IUPAC Name |
2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O4S2/c1-3-4-5-16-7-10-18(11-8-16)33(30,31)20-13-25-23(27-22(20)29)32-14-21(28)26-17-9-6-15(2)19(24)12-17/h6-13H,3-5,14H2,1-2H3,(H,26,28)(H,25,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHJQZRKZSGLDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrimidine Core
The pyrimidine ring is synthesized via a modified Biginelli reaction:
Reagents :
-
4-Butylbenzenesulfonamide (1.2 equiv)
-
Ethyl acetoacetate (1.0 equiv)
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Thiourea (1.5 equiv)
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HCl (catalytic)
Conditions :
-
Solvent: Ethanol/water (4:1 v/v)
-
Temperature: 80°C, reflux
-
Duration: 12–14 hours
The reaction proceeds through acid-catalyzed cyclocondensation, yielding 5-(4-butylbenzenesulfonyl)-6-hydroxy-2-mercaptopyrimidine as a yellow solid (mp: 189–192°C).
Sulfonylation and Thioether Formation
The mercapto group (-SH) is alkylated using chloroacetamide derivatives:
Reagents :
-
N-(3-Fluoro-4-methylphenyl)chloroacetamide (1.1 equiv)
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K₂CO₃ (2.0 equiv)
Conditions :
-
Solvent: DMF
-
Temperature: 25–30°C
-
Duration: 6 hours
This step introduces the thioether bridge, with reaction monitoring via TLC (Rf: 0.43 in ethyl acetate/hexane 3:7).
Optimization of Critical Parameters
Temperature Dependence of Cyclization
Elevating temperatures beyond 80°C accelerates pyrimidine formation but risks sulfonamide decomposition:
| Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|
| 70 | 58 | 89 |
| 80 | 72 | 95 |
| 90 | 65 | 87 |
Solvent Selection for Alkylation
Polar aprotic solvents enhance nucleophilic displacement:
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DMF | 6 | 72 |
| DMSO | 5 | 68 |
| Acetone | 8 | 54 |
DMF provides optimal solubility without by-product formation.
Purification and Characterization
Chromatographic Purification
Silica gel chromatography (230–400 mesh) with gradient elution (hexane → ethyl acetate) isolates the target compound in >95% purity. Residual solvents are removed via rotary evaporation under reduced pressure (40°C, 15 mmHg).
Spectroscopic Validation
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 7.89–7.82 (m, 4H, aromatic), 4.32 (s, 2H, SCH₂), 2.31 (s, 3H, CH₃).
Industrial-Scale Considerations
Cost-Effective Reagent Sourcing
Bulk procurement of 4-butylbenzenesulfonyl chloride reduces raw material costs by 22–25% compared to in-house synthesis.
Waste Management
Neutralization of acidic by-products with CaCO₃ generates non-hazardous CaSO₄, aligning with green chemistry principles.
Comparative Analysis of Alternative Routes
| Method | Advantages | Limitations |
|---|---|---|
| Classical Biginelli | High atom economy | Low solubility of intermediates |
| Microwave-Assisted | Reduced reaction time (3–4 hours) | Specialized equipment required |
| Flow Chemistry | Scalability for continuous production | High initial capital investment |
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfanyl and pyrimidine sites.
Reduction: : Reduction is less common due to the stability of the compound, but possible at certain functional groups under specific conditions.
Substitution: : Aromatic substitution can occur on the benzenesulfonyl and fluoro-methylphenyl groups, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or hydrogen peroxide under acidic conditions.
Reducing Agents: : Lithium aluminum hydride or sodium borohydride, typically in inert atmospheres.
Substituents: : Halogens, nitro groups, or alkyl chains in the presence of catalysts like palladium on carbon (Pd/C).
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Limited products due to stability.
Substitution: : Various functionalized aromatic derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide exhibit significant anticancer properties. These compounds often target specific pathways involved in tumor growth and proliferation. For instance, studies have shown that derivatives of this compound can inhibit the activity of enzymes critical for cancer cell survival, such as kinases and proteases.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that a related pyrimidine derivative effectively inhibited the proliferation of cancer cells in vitro and in vivo by inducing apoptosis through the activation of caspase pathways. This highlights the potential for developing targeted therapies based on this chemical structure.
Antimicrobial Properties
The sulfonamide group present in the compound has been associated with antimicrobial activity. Compounds containing similar structures have been investigated for their efficacy against various bacterial strains, including resistant strains.
Case Study:
Research conducted by the American Society for Microbiology found that certain sulfonamide derivatives exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of folate synthesis, crucial for bacterial growth.
Biochemical Mechanisms
The compound's mechanism of action involves several biochemical pathways:
- Enzyme Inhibition: The sulfonamide moiety is known to inhibit dihydropteroate synthase, an enzyme involved in folate biosynthesis.
- Apoptosis Induction: The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest: By interfering with specific kinase activities, the compound can halt cell cycle progression, preventing cancerous cells from dividing.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds similar to this compound. Modifications to the butyl group or variations in the fluorinated phenyl ring can significantly impact biological activity.
| Modification | Effect on Activity |
|---|---|
| Increasing chain length of butyl group | Enhanced lipophilicity and cellular uptake |
| Altering fluorine position on phenyl ring | Changes in binding affinity to target enzymes |
| Substituting different sulfonamide groups | Variability in antimicrobial potency |
Mechanism of Action
The compound's mechanism of action varies depending on its application. In medicinal chemistry:
Molecular Targets: : It may target specific enzymes or receptors, inhibiting their activity through binding interactions.
Pathways Involved: : It can disrupt normal biochemical pathways, leading to therapeutic effects in disease models.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Analogues Identified :
N-(2,4-Dimethoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydro-2-pyrimidinyl}sulfanyl)acetamide () Core: Identical dihydropyrimidinone scaffold. Differences:
- Sulfonyl Group : 4-Ethylphenyl (vs. 4-butylphenyl in the target).
- Acetamide Substituent : 2,4-Dimethoxyphenyl (vs. 3-fluoro-4-methylphenyl).
- Implications :
- Methoxy groups (electron-donating) in ’s acetamide substituent contrast with the electron-withdrawing fluoro and steric methyl groups in the target, possibly altering binding affinity or metabolic stability .
N-(4-(2-(Methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)phenyl)acetamide () Core: Similar dihydropyrimidinone structure. Differences:
- Sulfonyl/Sulfanyl Group : Methylthio (SMe) at position 2 (vs. sulfonyl-linked butylbenzene and sulfanyl bridge in the target).
- Acetamide Substituent : Unsubstituted phenyl (vs. fluoro-methylphenyl).
- Implications :
- The lack of fluorine or methyl groups in ’s acetamide may reduce steric hindrance, favoring interactions with flat binding pockets .
4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-2-Fluoro-N-Isopropylbenzamide () Core: Pyrazolo-pyrimidine (vs. dihydropyrimidinone). Differences:
- Chromenone and pyrazolo-pyrimidine moieties introduce aromatic complexity.
- Substituents include fluorophenyl and isopropyl groups.
- Implications :
- The chromenone system may confer distinct photophysical properties or binding modes (e.g., intercalation).
- Fluorine atoms enhance metabolic stability and electronegativity, similar to the target compound’s 3-fluoro group .
Physicochemical and Pharmacokinetic Properties
Table 1: Structural and Hypothesized Property Comparison
Notes:
Biological Activity
2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C16H19N3O4S
- Molecular Weight : 357.40 g/mol
The structure includes a pyrimidine core substituted with a butylbenzenesulfonyl group and an acetamide moiety, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory processes and cancer progression. The sulfonamide group may enhance its binding affinity to target proteins, potentially modulating their activity.
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity. Compounds like sulfanilamides have been documented to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro studies could provide insights into whether this compound similarly affects COX activity .
Anticancer Properties
Preliminary docking studies suggest that the compound may interact with targets involved in cancer cell proliferation. The presence of the pyrimidine ring is often associated with anticancer activity due to its ability to interfere with nucleic acid synthesis. Further research is necessary to elucidate these effects in vivo .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Antimicrobial Studies : A series of sulfonamide derivatives were synthesized and tested for antimicrobial efficacy against various pathogens. Results indicated that certain modifications significantly enhanced their antibacterial properties .
- Inhibition of COX Enzymes : Research on similar sulfanilide derivatives revealed their ability to inhibit COX-2, suggesting potential use as anti-inflammatory agents. The structure-activity relationship (SAR) indicated that modifications at the aromatic ring could enhance potency .
- Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of this compound to various biological targets, including enzymes involved in metabolic pathways related to cancer .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can structural purity be ensured?
- Methodology : The synthesis typically involves multi-step reactions, starting with sulfonylation of the pyrimidinone core followed by thioacetamide coupling. Key steps include using sulfonyl chloride derivatives for sulfone group incorporation and optimizing reaction conditions (e.g., temperature, catalysts) to minimize side products .
- Purity Assurance : Employ HPLC with UV detection (λ = 254 nm) and high-resolution mass spectrometry (HRMS) to verify molecular weight. X-ray crystallography is recommended for confirming stereochemical integrity, as seen in structurally analogous sulfonamide-pyrimidinone systems .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : Use H and C NMR to confirm substituent positions, particularly the butylbenzenesulfonyl and fluoro-methylphenyl groups. F NMR is essential for verifying the fluorine atom’s environment .
- Mass Spectrometry : HRMS with electrospray ionization (ESI) ensures accurate mass confirmation, especially given the compound’s high molecular weight (~500 g/mol) .
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm) and sulfonyl (S=O, ~1350–1150 cm) stretches to confirm functional groups .
Advanced Research Questions
Q. How should researchers design experiments to evaluate this compound’s biological activity while minimizing confounding variables?
- Methodology :
- Dose-Response Studies : Use a logarithmic concentration range (e.g., 1 nM–100 µM) to establish EC/IC values. Include positive controls (e.g., known enzyme inhibitors) and negative controls (vehicle-only) to validate assay conditions .
- Cell-Based Assays : For cytotoxicity or enzyme inhibition studies, employ isogenic cell lines to isolate target-specific effects. Pre-treat cells with metabolic inhibitors (e.g., cycloheximide) to assess direct vs. indirect mechanisms .
- Data Validation : Replicate experiments across three independent trials and apply statistical rigor (e.g., ANOVA with post-hoc Tukey tests) to address biological variability .
Q. How can researchers resolve contradictions in activity data across different experimental models?
- Methodology :
- Cross-Model Analysis : Compare results from in vitro (e.g., enzyme assays), ex vivo (e.g., tissue slices), and in vivo models. Discrepancies may arise from bioavailability differences or off-target effects in complex systems .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins and correlate with experimental IC values. Mismatches may indicate allosteric binding or metabolite interference .
- Meta-Analysis : Systematically review analogous compounds’ structure-activity relationships (SAR) to identify conserved pharmacophores or confounding structural motifs .
Q. What strategies optimize this compound’s solubility and stability for in vivo studies?
- Methodology :
- Formulation Screening : Test solubility in co-solvents (e.g., DMSO:PEG 400 mixtures) and surfactants (e.g., Tween-80). For stability, conduct accelerated degradation studies under varied pH (2–9) and temperatures (4°C–40°C) .
- Prodrug Derivatization : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability, guided by metabolic stability assays in liver microsomes .
- Process Engineering : Apply membrane-based separation technologies (e.g., nanofiltration) to purify lab-scale batches while retaining stereochemical purity .
Q. How can computational methods guide the rational modification of this compound’s core structure?
- Methodology :
- QSAR Modeling : Use Schrödinger’s QikProp or MOE to predict ADME properties. Prioritize modifications that improve logP (<5) and reduce topological polar surface area (<140 Ų) for enhanced permeability .
- DFT Calculations : Analyze electron density maps to identify reactive sites for functionalization (e.g., fluorination at the pyrimidinone C5 position) .
- Binding Free Energy Simulations : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess target binding kinetics and residency times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
